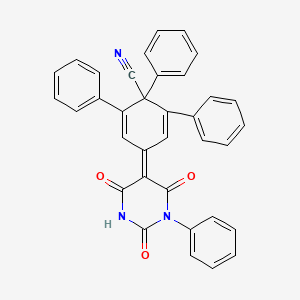
1,2,6-Triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cycloaddition Reactions: Formation of the cyclohexadiene ring through Diels-Alder reactions.
Nitrile Formation: Introduction of the carbonitrile group via nucleophilic substitution or addition reactions.
Phenylation: Attachment of phenyl groups through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or carbonyl groups to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1-carbonitrile: A simpler analog without the additional phenyl and pyrimidinylidene groups.
1,2,6-Triphenyl-4-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene): A related compound with a similar core structure but different substituents.
Uniqueness
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87031-32-1 |
|---|---|
Molecular Formula |
C35H23N3O3 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
1,2,6-triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C35H23N3O3/c36-23-35(27-17-9-3-10-18-27)29(24-13-5-1-6-14-24)21-26(22-30(35)25-15-7-2-8-16-25)31-32(39)37-34(41)38(33(31)40)28-19-11-4-12-20-28/h1-22H,(H,37,39,41) |
InChI Key |
VNGDVIJHQBJNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)C=C(C2(C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
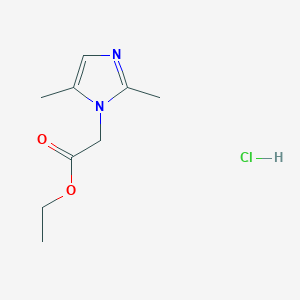

![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
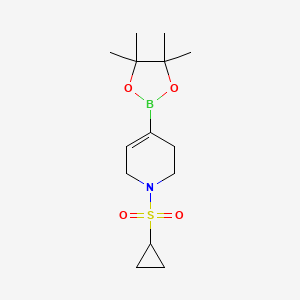
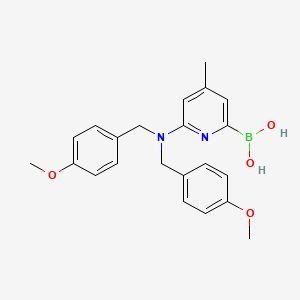
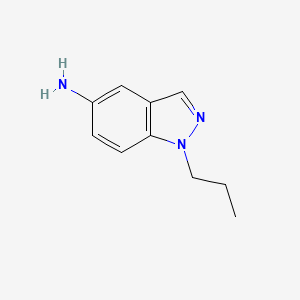


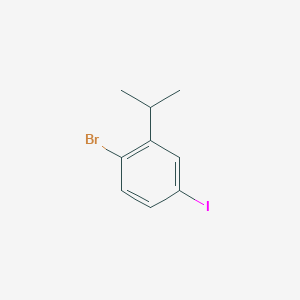
![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)

